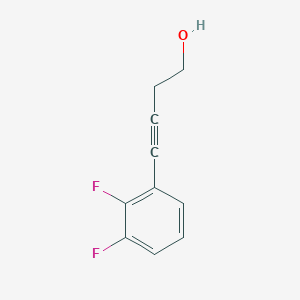

4-(2,3-Difluorophenyl)-3-butyn-1-ol

Description

4-(2,3-Difluorophenyl)-3-butyn-1-ol is a fluorinated alkyne-alcohol derivative characterized by a terminal hydroxyl group, a triple bond, and a 2,3-difluorophenyl substituent. The presence of both electron-withdrawing fluorine substituents and a propargyl alcohol moiety may confer unique reactivity in cross-coupling reactions or as a building block for heterocyclic systems.

Properties

Molecular Formula |

C10H8F2O |

|---|---|

Molecular Weight |

182.17 g/mol |

IUPAC Name |

4-(2,3-difluorophenyl)but-3-yn-1-ol |

InChI |

InChI=1S/C10H8F2O/c11-9-6-3-5-8(10(9)12)4-1-2-7-13/h3,5-6,13H,2,7H2 |

InChI Key |

SPAQTEXUIPZMBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C#CCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-difluorophenyl)but-3-yn-1-ol typically involves the reaction of 2,3-difluorobenzene with propargyl alcohol under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 2,3-difluorobenzene is reacted with propargyl alcohol in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen, and at elevated temperatures to facilitate the coupling process.

Industrial Production Methods: Industrial production of 4-(2,3-difluorophenyl)but-3-yn-1-ol may involve large-scale palladium-catalyzed coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(2,3-Difluorophenyl)but-3-yn-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.

Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Electrophilic reagents such as bromine or chlorine can be used in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of 4-(2,3-difluorophenyl)but-3-yn-1-one.

Reduction: Formation of 4-(2,3-difluorophenyl)but-3-en-1-ol or 4-(2,3-difluorophenyl)butan-1-ol.

Substitution: Formation of halogenated derivatives of 4-(2,3-difluorophenyl)but-3-yn-1-ol.

Scientific Research Applications

4-(2,3-Difluorophenyl)but-3-yn-1-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,3-difluorophenyl)but-3-yn-1-ol involves its interaction with specific molecular targets and pathways. The difluorophenyl group can interact with aromatic residues in proteins, while the alkyne and hydroxyl groups can participate in hydrogen bonding and covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituent positions, heterocyclic frameworks, or additional functional groups. Key comparisons include:

Triazole-Thiones with Difluorophenyl Groups (Compounds [7–9])

- Structure : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones .

- Key Features :

- Sulfonyl (SO₂) and phenyl groups at position 3.

- 2,4-Difluorophenyl substituent (vs. 2,3-difluorophenyl in the target compound).

- Thione (C=S) tautomer stabilized by conjugation with the triazole ring.

- Impact :

- The sulfonyl group enhances polarity and hydrogen-bonding capacity, increasing solubility in polar solvents compared to the alkyne-alcohol structure of 4-(2,3-difluorophenyl)-3-butyn-1-ol.

- Thione tautomerism (absent in the target compound) enables chelation with metals, relevant in catalysis or medicinal chemistry .

RWJ 67657 (3-Butyn-1-ol Derivative)

- Structure : 4-[4-(4-Fluorophenyl)-1-(3-phenylpropyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]-3-butyn-1-ol .

- Key Features :

- Imidazole core with 4-fluorophenyl and pyridinyl substituents.

- Propargyl alcohol moiety similar to the target compound.

- Higher molecular weight (425.50 g/mol vs. ~170.17 g/mol for the target compound) due to extended aromatic systems, likely reducing membrane permeability .

Halogenated Sulfonyl Derivatives (Compounds [4–6])

- Structure : 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides (X = H, Cl, Br) .

- Key Features :

- Chloro/bromo substituents on the sulfonylphenyl group.

- Hydrazinecarbothioamide (NH-CS-NH₂) backbone.

- Impact :

- Halogen atoms (Cl/Br) increase molecular weight and lipophilicity compared to fluorine.

- The thiourea moiety enables nucleophilic reactivity, contrasting with the alkyne’s electrophilic character in this compound.

Electronic and Steric Effects

- Fluorine Substituent Position :

- The 2,3-difluorophenyl group in the target compound creates a steric and electronic profile distinct from 2,4-difluorophenyl analogs (e.g., compounds [7–9]). Meta-fluorine substituents may alter dipole moments and π-stacking efficiency.

- Alkyne vs. Heterocyclic Cores :

- The propargyl alcohol’s linear geometry contrasts with planar triazole or imidazole rings, affecting solubility and intermolecular interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.